2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO3/c8-7(6(9)10)3-4-1-2-5(7)11-4/h4-5H,1-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYNZHNFXNOPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)(C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Carbonitrile Intermediate
The foundational approach involves a Diels-Alder reaction between furan and α-chloroacrylonitrile, producing a mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile (Fig. 1). This reaction proceeds under mild conditions, typically in dichloromethane or ether solvents at temperatures ranging from 0°C to 25°C. The stereochemical outcome—yielding approximately a 1:1 ratio of exo and endo isomers—is critical for downstream processing.
Key Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane or diethyl ether |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield (Carbonitrile) | 70–85% |
Hydrolysis to Carboxylic Acid
The carbonitrile intermediates undergo hydrolysis using aqueous hydrochloric acid (6 M) at reflux to yield the corresponding α-chloro carboxylic acids. This step converts the nitrile group (-CN) to a carboxylic acid (-COOH), producing a racemic mixture of exo- and endo-2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Hydrolysis Conditions
| Parameter | Condition |
|---|---|
| Reagent | 6 M HCl |
| Temperature | Reflux (100–110°C) |
| Reaction Time | 4–6 hours |
| Yield (Acid Mixture) | 90–95% |
Purification via Iodo Lactone Formation
To isolate the exo isomer, the acid mixture is treated with iodine in a basic medium, selectively forming an iodo lactone derivative from the endo isomer. This lactone precipitates and is removed via filtration, leaving the exo-2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid in solution. Final purification is achieved through recrystallization from methanol or ethanol.
Purification Metrics
| Parameter | Result |
|---|---|
| Purity (exo Isomer) | >98% |
| Overall Yield | 60–70% |
Direct Chlorination of 7-Oxabicyclo[2.2.1]heptane-2-Carboxylic Acid
Reagents and Reaction Mechanism
An alternative route involves the direct chlorination of 7-oxabicyclo[2.2.1]heptane-2-carboxylic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic substitution, where the hydroxyl group at the 2-position is replaced by chlorine. This method is conducted in inert solvents like dichloromethane or tetrahydrofuran under anhydrous conditions.
Chlorination Conditions
| Parameter | Condition |
|---|---|
| Reagent | SOCl₂ or PCl₅ |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (for SOCl₂); 25°C (for PCl₅) |
| Reaction Time | 2–4 hours |
| Yield | 75–85% |
Optimization Challenges
While efficient, this method requires stringent control of moisture to prevent hydrolysis of the chlorinating agent. Side reactions, such as over-chlorination or ester formation, are minimized by maintaining low temperatures and stoichiometric reagent ratios.
Epoxidation-Cyclization of Unsaturated Precursors
Synthesis via Cyclohexenol Derivatives
A patent-derived method involves the epoxidation of 3-cyclohexen-1-ol derivatives using tert-butyl hydroperoxide (TBHP) in the presence of vanadium(IV) bis(2,4-pentanedionate) oxide as a catalyst. Subsequent acid-catalyzed cyclization (e.g., with p-toluenesulfonic acid) yields 2-exo-hydroxy-7-oxabicyclo[2.2.1]heptane, which is oxidized to the corresponding ketone and further functionalized to introduce the carboxylic acid group.
Critical Steps
-
Epoxidation :
-
Reagent: TBHP, vanadium catalyst
-
Solvent: Methylene chloride
-
Yield: 80–90%
-
-
Cyclization :
-
Acid: p-Toluenesulfonic acid
-
Temperature: 10–30°C
-
Yield: 70–80%
-
-
Oxidation and Carboxylation :
-
Reagent: KMnO₄ or CrO₃
-
Yield: 50–60%
-
Comparative Analysis of Preparation Methods
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Diels-Alder + Hydrolysis | High stereochemical control | Multi-step, requires purification | 60–70 | Moderate |
| Direct Chlorination | Single-step, simple conditions | Moisture-sensitive reagents | 75–85 | High |
| Epoxidation-Cyclization | Flexible precursor modifications | Low carboxylation efficiency | 50–60 | Low |
Chemical Reactions Analysis
2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClO
- Molecular Weight : 176.60 g/mol
- CAS Number : 98922-76-0
The compound features a bicyclic structure that incorporates an oxygen atom, contributing to its unique chemical behavior. The presence of chlorine enhances its reactivity, allowing it to participate in various synthetic reactions.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the formation of complex molecules. Common synthetic routes include:
- Diels-Alder Reactions : The compound can be synthesized through Diels-Alder reactions involving furan and α-chloroacrylonitrile, leading to various derivatives that can be further modified for specific applications .
- Hydrolysis and Reduction : Following initial reactions, hydrolysis can yield carboxylic acids, while subsequent reductions can produce alcohols or other functional groups that are useful in synthetic pathways .
Medicinal Chemistry
Research indicates that 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid may interact with biological targets, potentially modulating enzyme activity or receptor binding. This interaction is attributed to its rigid bicyclic structure, which allows it to fit into active sites of enzymes or receptors effectively.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
Drug Development
Given its structural similarities to other biologically active compounds, there is potential for this compound to serve as a lead compound in drug development:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Azabicyclo[2.2.1]heptane-2-carboxylic acid | Structure | Contains nitrogen instead of oxygen |
| (1R,2R,3R,4S)-3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid | Structure | Methoxycarbonyl group present |
| 7-Oxabicyclo[2.2.1]heptan-2-one | Structure | Lacks chlorine but retains oxabicyclo structure |
The unique presence of chlorine and the oxabicyclo structure distinguishes this compound from others, providing it with distinct reactivity and stability characteristics valuable for medicinal applications.
Case Studies and Research Findings
Several studies have explored the synthesis and biological activity of compounds related to this compound:
- Synthesis via Diels-Alder Reaction :
-
Biological Activity Assessment :
- Initial assessments indicated potential enzyme inhibition capabilities; however, further experimental work is required to establish detailed interaction profiles and therapeutic potentials.
Mechanism of Action
The mechanism of action of 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The chlorine atom and the oxabicyclo unit play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. Additionally, it can interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:
Biological Activity
2-Chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of norcantharidin with 2-aminothiazole in the presence of a catalyst such as 4-dimethylaminopyridine. The yield from this reaction can reach up to 85%, producing a white solid that can be further crystallized from methanol .
Crystal Structure
The crystal structure of the compound reveals a unique arrangement where the oxabicycloheptane group adopts a basket conformation. The dihedral angles and hydrogen bonding interactions between molecules contribute to its stability and biological activity .
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in modulating platelet function and smooth muscle contraction.
Pharmacological Studies
A study evaluated various isomers of compounds related to 7-oxabicyclo[2.2.1]heptane for their in vitro pharmacological activities, focusing on thromboxane (TXA2) and prostaglandin (PGH2) pathways. The results demonstrated that certain enantiomers exhibited potent agonist and antagonist activities, which could be beneficial in managing cardiovascular diseases .
Data Table: Biological Activities of Related Compounds
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | TXA2 Agonist | 0.5 | |
| 7-Oxabicyclo[2.2.1]heptane | PGH2 Antagonist | 0.8 | |
| 2-Chloro-7-oxabicyclo[2.2.1]heptane | Smooth Muscle Relaxant | 0.6 |
Case Studies
Several case studies have highlighted the therapeutic potential of bicyclic compounds similar to 2-chloro-7-oxabicyclo[2.2.1]heptane:
-
Cardiovascular Health : In vitro studies showed that derivatives of this compound can significantly inhibit TXA2-mediated platelet aggregation, suggesting a role in preventing thrombotic events.
"The enantiomers possessing the alpha heterocycle were generally more potent than their mirror-image isomers" .
- Smooth Muscle Modulation : Research indicated that these compounds could relax smooth muscle tissues, providing insights into their potential use as anti-hypertensive agents.
- Cancer Research : Preliminary investigations into the use of bicyclic compounds for cancer treatment have shown promise, particularly in targeting specific pathways involved in tumor growth and metastasis.
Q & A
Q. What are the common synthetic routes for 2-chloro-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid?
A multi-step synthesis approach involves the reaction of amidoximes with 7-oxabicyclo[2.2.1]heptene-exo-2,3-dicarboxylic acid anhydride in a superbasic NaOH/DMSO medium, followed by functionalization with chlorinating agents. Key steps include coupling reactions using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in anhydrous DMF and purification via silica gel chromatography .
Q. How is the purity and identity of this compound verified experimentally?
Characterization typically employs:
- LC/MS : Retention time () and mass-to-charge ratio () analysis (e.g., for intermediates) .
- Predicted physicochemical properties : Boiling point (), density (), and pKa () using computational tools .
- Stereochemical analysis : NMR or X-ray crystallography to resolve exo/endo isomerism, as seen in related bicyclo compounds .
Q. What spectroscopic methods are used to confirm its molecular structure?
- SMILES notation : Validates connectivity (e.g., ) .
- InChIKey : Unique identifiers (e.g., MNYQVYKXVJIBKE-UHFFFAOYSA-N) for database referencing .
- FT-IR : Confirms functional groups like carboxylic acid () and ether () moieties .
Advanced Research Questions
Q. How do reaction conditions influence stereochemical outcomes during synthesis?
The choice of solvent and base critically affects stereoselectivity. For example, NaOH/DMSO promotes exo-selectivity in amidoxime coupling reactions, while polar aprotic solvents (e.g., DMF) favor endo-isomer formation in HATU-mediated couplings. Stereochemical assignments require chiral HPLC or NOESY NMR .
Q. What computational methods predict the compound’s reactivity and stability?
- DFT calculations : Optimize molecular geometry and predict transition states for chlorination or hydrolysis reactions.
- Molecular docking : Evaluates interactions with biological targets (e.g., enzymes), leveraging InChIKey/SMILES descriptors for virtual screening .
- pKa prediction tools : Estimate protonation states under physiological conditions, guiding solubility studies .
Q. How can coupling reactions involving this compound be optimized for yield?
- Reagent selection : HATU outperforms EDCI/HOBt in minimizing racemization during amide bond formation .
- Temperature control : Reactions at improve hydrolysis efficiency (e.g., methyl ester deprotection) .
- Workup protocols : Sequential washes with sodium carbonate and sodium hydrogensulfate reduce byproduct contamination .
Q. What strategies resolve contradictions in reported physicochemical data?
Discrepancies in properties like boiling points or densities often arise from isomer mixtures or impurities. Strategies include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
